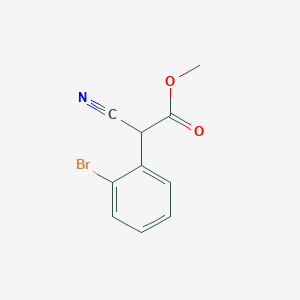

Methyl 2-(2-bromophenyl)-2-cyanoacetate

Descripción general

Descripción

Methyl 2-(2-bromophenyl)-2-cyanoacetate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that the compound can participate in various organic reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Methyl 2-(2-bromophenyl)-2-cyanoacetate can undergo a base-mediated decarboxylative annulation with ynones . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Biochemical Pathways

The compound can participate in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of this compound is the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the base-mediated decarboxylative annulation of the compound with ynones is performed under transition-metal-free conditions .

Actividad Biológica

Methyl 2-(2-bromophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various methods, typically involving the reaction of cyanoacetic acid derivatives with brominated phenyl compounds. The synthesis often employs bases such as potassium carbonate in organic solvents like dimethylformamide (DMF) under reflux conditions. The compound's structure features a cyano group that is known to enhance its biological activity by facilitating interactions with biological targets through hydrogen bonding and hydrophobic interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa and A549 cells. The observed cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. Notably, structure-activity relationship (SAR) analyses revealed that modifications to the bromophenyl group can significantly impact its potency against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study assessed the activity of this compound against multi-drug resistant bacteria. Results indicated that the compound inhibited growth effectively at concentrations as low as 10 µg/mL, outperforming several conventional antibiotics in certain assays .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. The mechanism was linked to the compound's ability to induce oxidative stress within cells, leading to apoptosis .

The biological activity of this compound is primarily attributed to its functional groups:

- Cyano Group : Facilitates hydrogen bonding with target proteins.

- Bromophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to biological targets.

These interactions can modulate protein functions and signal transduction pathways, resulting in various biological effects such as cell death or inhibition of microbial growth .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Methyl 2-(4-bromophenyl)-2-cyanoacetate | Structure | Moderate | Low |

| Ethyl 2-(2-bromophenyl)-2-cyanoacetate | Structure | High | Moderate |

| Methyl 2-(2-chlorophenyl)-2-cyanoacetate | Structure | Low | High |

This table illustrates how variations in substituents affect the biological activities of related compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-(2-bromophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of antiplatelet agents such as Clopidogrel, which is essential for preventing thrombotic events in patients with cardiovascular diseases. The compound's role in synthesizing Clopidogrel highlights its importance in modern medicine, especially concerning its efficacy and reduced side effects compared to other antiplatelet drugs .

Case Study: Clopidogrel Synthesis

- Compound : this compound

- Use : Intermediate for Clopidogrel synthesis

- Outcome : Effective antiplatelet therapy with lower side effects

Agricultural Applications

In agriculture, this compound is recognized for its potential as an agrochemical intermediate. Its derivatives are being explored for use as herbicides and insecticides, contributing to pest management strategies. The compound's bromine substituent enhances its biological activity, making it a candidate for developing new agrochemicals .

Case Study: Agrochemical Development

- Compound : this compound

- Application : Development of new herbicides

- Significance : Enhanced pest control efficacy

Synthetic Methodologies

The synthesis of this compound typically involves the use of Lewis acid catalysis for transesterification reactions. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. A notable synthesis method includes reacting alpha-bromo-2-chlorobenzene acetic acid with methyl acetate under controlled conditions, yielding over 90% purity .

Recent studies have focused on expanding the applications of this compound in synthesizing bioactive compounds. The compound's versatility allows it to act as a building block for various heterocycles and other complex organic molecules. Researchers are investigating its potential in drug discovery processes aimed at treating various diseases, including cancer and inflammatory conditions .

Emerging Research Areas

- Bioactive Compound Synthesis : Exploring new therapeutic agents.

- Heterocyclic Chemistry : Utilizing the compound in constructing complex structures.

- Drug Development : Investigating anti-inflammatory and anticancer properties.

Propiedades

IUPAC Name |

methyl 2-(2-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSZFJOPDKIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.